molecular formula C8H7ClMgO2 B6317522 3,4-Methylenedioxybenzylmagnesium chloride CAS No. 108071-29-0

3,4-Methylenedioxybenzylmagnesium chloride

Cat. No.: B6317522
CAS No.: 108071-29-0
M. Wt: 194.90 g/mol
InChI Key: OMNBTAILUJHNER-UHFFFAOYSA-M
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Description

3,4-Methylenedioxybenzylmagnesium chloride is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which means it is highly reactive and can form carbon-carbon bonds, making it a valuable tool in the synthesis of various organic molecules .

Mechanism of Action

Target of Action

3,4-Methylenedioxybenzylmagnesium chloride is a Grignard reagent . Grignard reagents are a class of organometallic compounds that are widely used in organic synthesis. They are known for their ability to form carbon-carbon bonds by reacting with various electrophiles, including carbonyl compounds . Therefore, the primary targets of this compound are these electrophiles.

Mode of Action

The mode of action of this compound involves the nucleophilic addition of the Grignard reagent to the electrophilic carbon atom of the carbonyl group . This reaction results in the formation of a new carbon-carbon bond, thereby enabling the synthesis of a wide range of organic compounds .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific electrophiles it reacts with. In general, the compound plays a crucial role in the synthesis of complex organic molecules, including pharmaceuticals and polymers .

Pharmacokinetics

It’s worth noting that Grignard reagents are generally sensitive to moisture and air, which can affect their stability and reactivity .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds, which enables the synthesis of a wide range of organic compounds . These compounds can have various molecular and cellular effects depending on their structure and properties.

Action Environment

The action of this compound is highly dependent on the environment. As a Grignard reagent, it is sensitive to moisture and air, which can lead to its decomposition . Therefore, it is typically used under inert atmosphere conditions (e.g., nitrogen or argon) in a dry, non-aqueous solvent such as tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF) . The temperature of the reaction can also influence the rate and outcome of the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Methylenedioxybenzylmagnesium chloride is typically prepared by reacting 3,4-methylenedioxybenzyl chloride with magnesium metal in the presence of a solvent such as tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .

Industrial Production Methods

In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4-Methylenedioxybenzylmagnesium chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used with this compound include carbonyl compounds, halides, and transition metal catalysts. The reactions are typically carried out in anhydrous conditions to prevent the Grignard reagent from decomposing .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic addition to aldehydes or ketones yields secondary or tertiary alcohols, respectively .

Scientific Research Applications

3,4-Methylenedioxybenzylmagnesium chloride has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: It can be used to modify biomolecules for studying their functions and interactions.

    Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients.

    Industry: It is used in the production of fine chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • Phenylmagnesium chloride
  • Methylmagnesium chloride
  • Ethylmagnesium chloride

Comparison

3,4-Methylenedioxybenzylmagnesium chloride is unique due to the presence of the methylenedioxy group, which can influence its reactivity and selectivity in chemical reactions. Compared to simpler Grignard reagents like phenylmagnesium chloride or methylmagnesium chloride, it offers additional functional group compatibility and can participate in more complex synthetic transformations .

Properties

IUPAC Name

magnesium;5-methanidyl-1,3-benzodioxole;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7O2.ClH.Mg/c1-6-2-3-7-8(4-6)10-5-9-7;;/h2-4H,1,5H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNBTAILUJHNER-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC2=C(C=C1)OCO2.[Mg+2].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClMgO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108071-29-0
Record name 108071-29-0
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